molecular formula C5H2Cl2N2O2 B1322621 3,5-Dichloropyrazine-2-carboxylic acid CAS No. 312736-49-5

3,5-Dichloropyrazine-2-carboxylic acid

Cat. No.: B1322621
CAS No.: 312736-49-5
M. Wt: 192.98 g/mol
InChI Key: QRFOSHOPPFYNAH-UHFFFAOYSA-N
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Description

3,5-Dichloropyrazine-2-carboxylic acid is an organic compound with the molecular formula C5H2Cl2N2O2. It is a derivative of pyrazine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a carboxylic acid group at the 2nd position. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloropyrazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the chlorination of pyrazine-2-carboxylic acid. The reaction typically uses thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dichloropyrazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloropyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloropyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at the 3rd and 5th positions, along with the carboxylic acid group at the 2nd position, makes it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

3,5-dichloropyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-2-1-8-3(5(10)11)4(7)9-2/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFOSHOPPFYNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627428
Record name 3,5-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312736-49-5
Record name 3,5-Dichloropyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloropyrazine-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (0.78 g) in tetrahydrofuran (40 ml) is added dropwise a 1.6M solution of n-butyl lithium in hexane (4.82 ml) in a dry ice-acetone bath over a period of 3 minutes. The mixture is stirred in the same bath for 30 minutes. To the mixture is added dropwise a solution of 2,6-dichloropyrazine (0.50 g) in tetrahydrofuran (5 ml) at the same temperature over a period of 15 minutes, and the mixture is stirred for one hour. The reaction mixture is poured into dry ice, and the mixture is stirred at room temperature for one hour. The reaction mixture is diluted with a 10% aqueous hydrochloric acid solution in order to adjust the pH value thereof to about 2, and then extracted with ethyl acetate. The combined organic layers are extracted with a saturated aqueous sodium hydrogen carbonate solution, and the aqueous extract is washed with ethyl acetate, acidified with a 10% aqueous hydrochloric acid, and extracted with ethyl acetate. The combined organic layer is washed with water and a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is triturated with a mixture of chloroform and hexane (1:1) to give 2-carboxy-3,5-dichloropyrazine (234 mg) as a slightly brown crystalline powder, m.p. 139-141° C., MS (m/z): 191 (M−H)−.
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0.78 g
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solution
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40 mL
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4.82 mL
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0.5 g
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5 mL
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Synthesis routes and methods II

Procedure details

To a THF solution of 2,2,6,6-tetramethylpiperidine was added n-butyllithium under ice cooling and was further added a THF solution of 2,6-dichloropyrazine at −78° C. After 30 minutes of stirring, dry ice was added to the reaction mixture and, after 30 minutes of stirring, 1 M hydrochloric acid was added thereto. Thereafter, purification in the usual way afforded 3,5-dichloropyrazine-2-carboxylic acid (pale yellow solid). FAB-MS: 191 (M−H)−.
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Synthesis routes and methods III

Procedure details

To a solution of diisopropylamine (13.0 mL, 92.6 mmol, 2.3 eq.) in anhydrous THF (300 mL) at −78° C. under N2 was added dropwise a solution of 1.6 M nBuLi in hexanes (57.9 mL, 92.6 mmol, 2.3 eq.). After 1 hour a solution of 2,6-dichloropyrazine in anhydrous THF (6.0 g, 40.3 mmol) was added dropwise over 30 minutes. After stirring at −78° C. for 1 hour, the reaction mixture was poured onto crushed dry ice (solid carbon dioxide), and the reaction mixture was stirred at ambient temperature for 16 hours. The mixture was then diluted with water (100 mL) and washed with ethyl acetate (3×100 mL). The aqueous layer was cooled to 0° C., acidified with 2N HCl until pH ˜2, and extracted with ethyl acetate (3×100 mL). The combined organic extracts were dried (Na2SO4), filtered and evaporated in vacuo. The resultant crude was purified by column chromatography (Si-PPC, gradient 0% to 50%, methanol in dichloromethane) to give the desired product as a beige solid (3.16 g, 40.6%). 1H NMR (CDCl3, 400 MHz) δ ppm 8.60 (s, 1H).
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13 mL
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hexanes
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57.9 mL
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300 mL
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6 g
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100 mL
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Yield
40.6%

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